molecular formula C22H22ClN3O2 B2483708 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethylphenyl)butanamide CAS No. 946320-92-9

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethylphenyl)butanamide

Cat. No.: B2483708
CAS No.: 946320-92-9
M. Wt: 395.89
InChI Key: XZZMXCHNTWHEHW-UHFFFAOYSA-N
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Description

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethylphenyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, substituted with a chlorophenyl group and a dimethylphenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethylphenyl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the chlorophenyl and dimethylphenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Researchers may investigate its pharmacological properties, including its potential as a drug candidate for treating various diseases.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives with different substituents on the aromatic rings. Examples include:

  • 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylphenyl)butanamide
  • 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dimethylphenyl)butanamide

Uniqueness

The uniqueness of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethylphenyl)butanamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyridazinone derivatives. This makes it a valuable compound for further research and development.

Biological Activity

The compound 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethylphenyl)butanamide is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its interactions with various biological targets, its pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₆ClN₃O₄
  • Molecular Weight : 381.8 g/mol
  • CAS Number : 1219583-84-2

The structure features a pyridazinone core, which is known for its role in various kinase inhibitors. The presence of a 4-chlorophenyl group and a butanamide moiety enhances its potential for diverse biological interactions.

Antitumor Activity

Preliminary studies suggest that compounds with a pyridazinone core exhibit significant antitumor properties. For instance, research indicates that derivatives similar to this compound show promise in inhibiting specific kinases involved in cancer progression.

A study highlighted the effectiveness of pyridazinone derivatives against various cancer cell lines, suggesting that structural modifications could enhance their potency as anticancer agents .

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory activities. Pyridazinone derivatives have been noted for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and diseases.

Enzyme Inhibition Activity Reference
AcetylcholinesteraseModerate to strong
UreaseStrong

Antibacterial Activity

Research has shown that similar compounds possess antibacterial properties against strains like Salmonella typhi and Bacillus subtilis. The mechanism of action may involve disruption of bacterial cell function through enzyme inhibition .

Case Studies and Research Findings

  • Study on Kinase Inhibition :
    A comprehensive study evaluated the kinase inhibitory potential of pyridazinone derivatives, revealing that several compounds demonstrated significant activity against targets implicated in cancer . The findings suggest that further exploration into the structure-activity relationship (SAR) could lead to the development of novel anticancer therapies.
  • Antimicrobial Evaluation :
    In a comparative analysis of various pyridazinone derivatives, the compound was tested against multiple bacterial strains. The results indicated moderate to strong antibacterial effects, particularly against Gram-positive bacteria . This positions the compound as a potential candidate for antibiotic development.
  • Enzyme Binding Studies :
    Binding affinity studies using bovine serum albumin (BSA) showed promising results for this compound, indicating its potential for therapeutic applications through targeted delivery mechanisms .

Properties

IUPAC Name

4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(3,4-dimethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c1-15-5-10-19(14-16(15)2)24-21(27)4-3-13-26-22(28)12-11-20(25-26)17-6-8-18(23)9-7-17/h5-12,14H,3-4,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZMXCHNTWHEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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